molecular formula C11H8 B1208452 5-Phenyl-1,3-pentadiyne CAS No. 41268-41-1

5-Phenyl-1,3-pentadiyne

Cat. No. B1208452
CAS RN: 41268-41-1
M. Wt: 140.18 g/mol
InChI Key: ZZGANZXITREHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,3-pentadiyne is a member of benzenes.
5-Phenyl-1, 3-pentadiyne, also known as 2, 4-pentadiynylbenzene, 9CI or benzyldiacetylene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 5-Phenyl-1, 3-pentadiyne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-phenyl-1, 3-pentadiyne is primarily located in the membrane (predicted from logP). Outside of the human body, 5-phenyl-1, 3-pentadiyne can be found in herbs and spices. This makes 5-phenyl-1, 3-pentadiyne a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antifungal Properties

5-Phenyl-1,3-pentadiyne has been identified as an antifungal constituent in the essential oil fraction of Artemisia dracunculus. Its antifungal activities against various Colletrotichum species were reported for the first time, highlighting its potential in addressing fungal infections (Meepagala, Sturtz, & Wedge, 2002).

Chemical Synthesis and Reactions

  • 5-Phenyl-1,3-pentadiyne plays a role in chemical syntheses and reactions. Its involvement in the preparation and reactivity of various compounds was described in several studies. These include its use in coupling reactions, Grignard and related reactions, and rearrangements (Taniguchi, Mathai, & Miller, 2003).
  • The compound has been studied for its effects on the activation enthalpy and transition structure geometry in 1,5-hydrogen shifts, providing insights into phenyl-substituent effects in chemical processes (Hayase, Hrovat, & Borden, 2004).

Catalysis

  • 5-Phenyl-1,3-pentadiyne has been explored in the context of catalysis, specifically in stabilizing palladium nanoparticles for Suzuki cross-couplings and Heck reactions. This indicates its potential utility in organic synthesis and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Eco-sustainable Synthesis

  • Its derivatives have been involved in eco-sustainable synthesis methods. For example, a study on the synthesis of 2-phenyl 1,3-benzodioxole derivatives for potential anticancer, antibacterial, and DNA binding agents suggests the versatility of phenyl-1,3-pentadiyne related compounds in medicinal chemistry (Gupta et al., 2016).

Photoluminescence and Carrier Transport

  • The photoluminescence and carrier transport properties of derivatives of 5-Phenyl-1,3-pentadiyne have been investigated, highlighting its significance in materials science, particularly in the field of electroluminescence (Yu et al., 2005).

properties

CAS RN

41268-41-1

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

penta-2,4-diynylbenzene

InChI

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,8H2

InChI Key

ZZGANZXITREHOP-UHFFFAOYSA-N

SMILES

C#CC#CCC1=CC=CC=C1

Canonical SMILES

C#CC#CCC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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